Functional Inactivity at Human MT₁ and MT₂ Melatonin Receptors Confirms Its Role as a True Negative Control
The target compound demonstrates complete functional inactivity at both human melatonin receptor subtypes. In a cellular cAMP accumulation assay, the compound showed a pEC50 value of <4.5 (no measurable activity up to 30 μM) at both hMT₁ and hMT₂, a result directly comparable to the active probe UCSF4226 which showed a pEC50 of 8.2 ±0.1 (% Emax 89 ± 3) at hMT₂ and 6.8 ±0.2 (% Emax 79 ± 3) at hMT₁ [1]. This establishes the compound as a validated inactive control for the probe UCSF4226, and it is commercialized specifically for this purpose by Sigma-Aldrich (SML2754) .
| Evidence Dimension | Functional potency (pEC50) on human melatonin receptors |
|---|---|
| Target Compound Data | hMT₁ pEC50 <4.5; hMT₂ pEC50 <4.5 |
| Comparator Or Baseline | UCSF4226 (SML2753): hMT₁ pEC50 6.8 ±0.2; hMT₂ pEC50 8.2 ±0.1 |
| Quantified Difference | >4.5 log units difference in pEC50 (target compound completely inactive) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT₁ or hMT₂ receptors transiently expressed in HEK cells, tested up to 30 μM |
Why This Matters
For procurement, this validates the compound's sole defined utility as a negative control, ensuring it does not interfere with target engagement interpretation, which is a critical specification for any lab investing in the UCSF4226 probe pair.
- [1] Stein, R. M. et al. Extended Data Table 4: Active Selective Probe and Inactive Analog. Nature Communications, 2020. PMC7134359. View Source
